![molecular formula C20H16O7 B1249570 (4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione is a natural product found in Aspergillus with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Structures : A study discusses the synthesis and structures of complex compounds involving macrobicyclic diamides, including compounds with similar structural characteristics to the requested compound. These compounds comprise tertiary diamides and are composed of multiple ring systems, showcasing a variety of orientations and structural complexities (Smith & Taylor, 2022).
Crystallography and Molecular Geometry : Research on dihydrocryptopine, a compound with a similar complex structure, reveals insights into molecular geometry and crystal packing. This includes the orientations of benzene rings and the formation of hydrogen bonding in the crystal structure, which are relevant for understanding similar complex organic structures (Sun et al., 2012).
Macrocyclic and Polyether Compounds
Macrocyclic Ligand Synthesis : The synthesis of macrocyclic ligands, which are structurally related to the compound , has been studied. These ligands involve complex ring systems and are significant in the field of inorganic and metal-organic chemistry (Kılıç & Gündüz, 1986).
Photoresponsive Compounds : The preparation of photoresponsive cyclobutanocrown ethers, involving compounds with multiple ring systems and oxapentacyclic structures, has been explored. These studies are important in understanding the photochemical behavior of complex organic molecules (Akabori et al., 1988).
Kinetics and Charge Transfer
- Kinetic Studies : Research on the kinetics of charge transfer formation in complex molecules like erythromycin, which shares some structural similarities, provides insights into reaction mechanisms and catalysis processes relevant to complex organic compounds (Gloria, 2018).
Propriétés
Formule moléculaire |
C20H16O7 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione |
InChI |
InChI=1S/C20H16O7/c21-7-1-2-9-13(5-7)27-14-6-11-17(20(26)16(9)14)19(25)15-10(18(11)24)3-8(22)4-12(15)23/h3-4,6-7,9,13,21-23,26H,1-2,5H2/t7-,9+,13-/m1/s1 |
Clé InChI |
XHJKRNJSUIZZGE-BZTNIEFMSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C[C@@H]1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O |
SMILES canonique |
C1CC2C(CC1O)OC3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O |
Synonymes |
UCT 1072M2 UCT 1072M3 UCT-1072M2 UCT-1072M3 UCT1072M2 UCT1072M3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,12S,13S,14R,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B1249488.png)
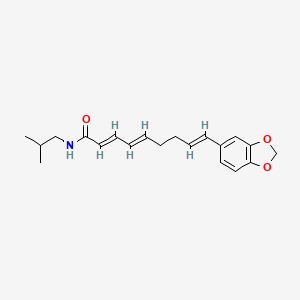
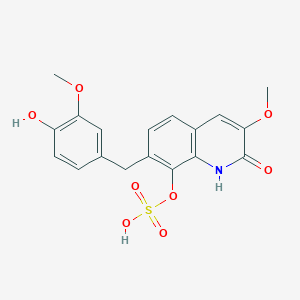
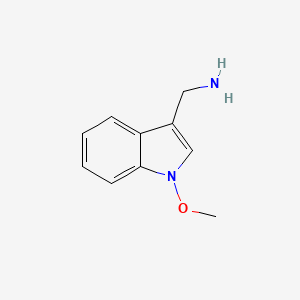
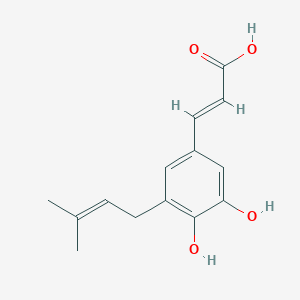
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(dimethylcarbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249495.png)
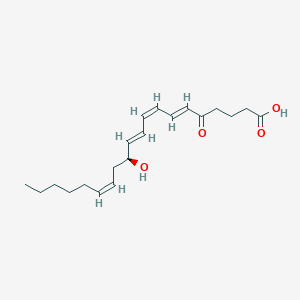
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)
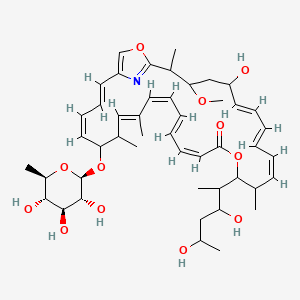

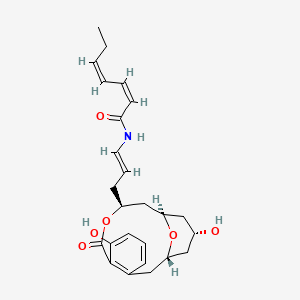
![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate](/img/structure/B1249507.png)
